molecular formula C21H16Cl2N2O3 B12456295 ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate

Cat. No.: B12456295
M. Wt: 415.3 g/mol
InChI Key: IWPNCTYRZBQCKW-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyran ring substituted with amino, cyano, dichlorophenyl, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with malononitrile and ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate
  • Ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-(4-methylphenyl)-4H-pyran-3-carboxylate

Uniqueness

Ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C21H16Cl2N2O3

Molecular Weight

415.3 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C21H16Cl2N2O3/c1-2-27-21(26)17-16(13-9-6-10-15(22)18(13)23)14(11-24)20(25)28-19(17)12-7-4-3-5-8-12/h3-10,16H,2,25H2,1H3

InChI Key

IWPNCTYRZBQCKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C#N)N)C3=CC=CC=C3

Origin of Product

United States

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